

Dermal Penetration of HC Red No. 3: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-((4-Amino-2-nitrophenyl)amino)ethanol

CAS No.: 2871-01-4

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These application notes provide a comprehensive overview of the methodologies and data related to the dermal penetration of HC Red No. 3, a common ingredient in semi-permanent hair dye formulations. The following protocols are based on internationally recognized guidelines and scientific literature to ensure robust and reproducible results for safety and toxicological assessments.

Data Presentation: Dermal Penetration of HC Red No. 3

The following table summarizes the key quantitative data from an in vitro dermal absorption study on human skin, as cited by the Scientific Committee on Consumer Safety (SCCS).

Parameter	Value	Units	Source
Mean Dermal Absorption	1.05 (\pm 0.53)	$\mu\text{g}/\text{cm}^2$	SCCS/1402/11[1]
Percentage of Applied Dose	0.17 (\pm 0.09)	%	SCCS/1402/11[1]
Value for Margin of Safety (MOS) Calculation	1.58	$\mu\text{g}/\text{cm}^2$	SCCS/1402/11[1]

Experimental Protocols

A detailed protocol for an in vitro dermal penetration study of HC Red No. 3 is outlined below, based on the OECD Guideline 428 "Skin Absorption: In Vitro Method" and common practices for testing hair dyes.[2][3][4][5]

Objective

To quantify the percutaneous absorption and dermal distribution of HC Red No. 3 from a representative hair dye formulation under in vitro conditions using excised human or porcine skin.

Materials and Methods

2.1. Test System:

- Skin Source: Excised human skin from cosmetic surgery (e.g., abdominoplasty) or fresh porcine ear skin are recommended models.[6] Skin should be dermatomed to a thickness of approximately 200-400 μm .
- Diffusion Cells: Static or flow-through glass Franz diffusion cells are suitable.[2][4]

2.2. Test Substance and Formulation:

- Radiolabelled ($[^{14}\text{C}]$) HC Red No. 3 is preferred for accurate quantification.

- A typical semi-permanent, non-oxidative hair dye formulation containing a known concentration of HC Red No. 3 (e.g., up to 3.0%) should be used.[1]

2.3. Experimental Procedure:

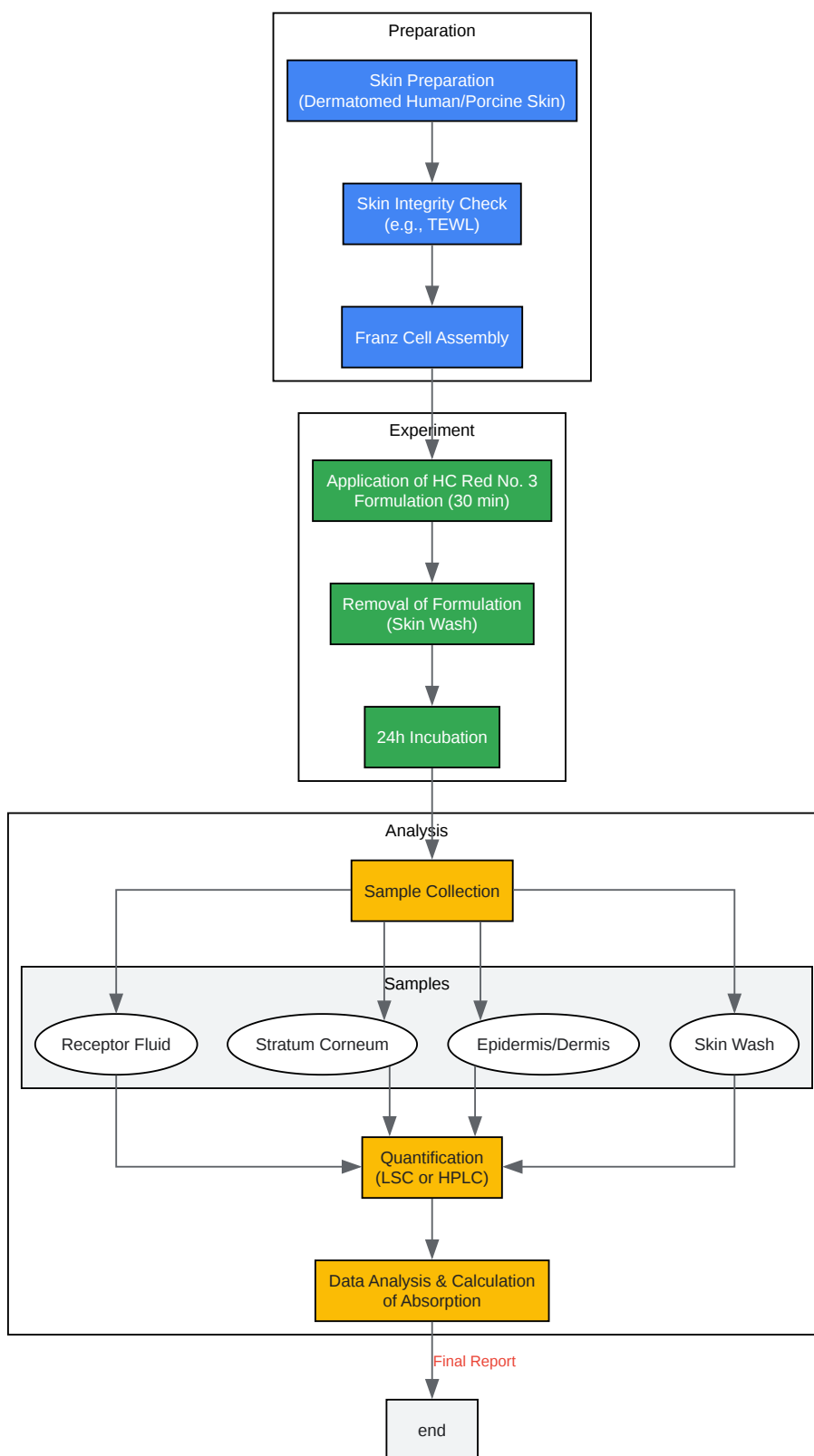
- **Skin Preparation:** Thaw frozen skin sections at room temperature. Cut skin discs to fit the Franz diffusion cells.
- **Skin Integrity Check:** Measure the trans-epidermal water loss (TEWL) or electrical resistance to ensure the barrier function of the skin is intact.
- **Cell Assembly:** Mount the skin discs onto the Franz diffusion cells, with the stratum corneum facing the donor chamber and the dermis in contact with the receptor fluid.
- **Receptor Fluid:** Use a physiologically relevant receptor fluid, such as phosphate-buffered saline (PBS) with a solubility enhancer if necessary, maintained at $32 \pm 1^\circ\text{C}$.
- **Dosing:** Apply a finite dose of the hair dye formulation (e.g., 10-20 mg/cm²) to the skin surface in the donor chamber.
- **Exposure Time:** A typical exposure duration simulating consumer use is 30 minutes.[7]
- **Post-Exposure:** After the exposure period, remove the formulation from the skin surface by washing with a mild cleansing solution.
- **Study Duration:** The study should continue for 24 hours to allow for the absorbed substance to penetrate into the receptor fluid.
- **Sampling:**
 - **Receptor Fluid:** Collect samples from the receptor chamber at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
 - **Skin Compartments:** At the end of the study, disassemble the cells and separate the stratum corneum (via tape stripping) from the epidermis and dermis. Analyze the skin wash, stratum corneum, epidermis/dermis, and the full skin sample.

Analytical Quantification

- Radiolabelled Substance: If [^{14}C]-HC Red No. 3 is used, quantification in all samples (receptor fluid, skin compartments, skin wash) can be performed using liquid scintillation counting.
- Non-labelled Substance: For non-radiolabelled HC Red No. 3, a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) is required.
 - Sample Preparation: Develop and validate an extraction procedure for HC Red No. 3 from the various matrices (receptor fluid, skin). This may involve solvent extraction and sonication.
 - HPLC Conditions: A reverse-phase HPLC method with a C18 column and a gradient mobile phase of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is a common approach.

Visualizations

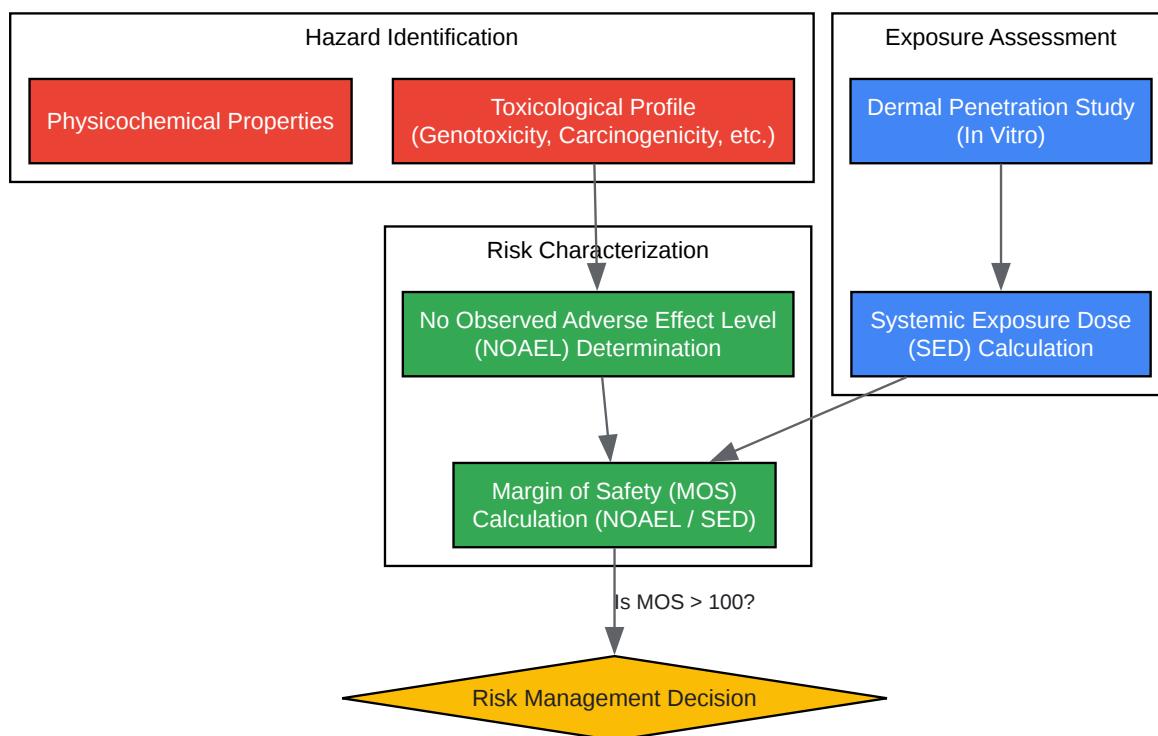
Experimental Workflow for In Vitro Dermal Penetration Study



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Caption: Workflow for an in vitro dermal penetration study of HC Red No. 3.

Logical Workflow for Safety Assessment of HC Red No. 3



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Caption: Logical workflow for the safety assessment of HC Red No. 3.

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